molecular formula C₉H₁₁FIN₂O₈P B1146721 Fialuridine 5'-Monophosphate CAS No. 99891-31-3

Fialuridine 5'-Monophosphate

Cat. No. B1146721
CAS RN: 99891-31-3
M. Wt: 452.07
InChI Key:
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Description

Synthesis Analysis

Fialuridine undergoes phosphorylation to form FIAU monophosphate, a process facilitated by enzymes present in mitochondrial lysates. This phosphorylated form is crucial for its antiviral activity, as nucleosides must be phosphorylated to exert their effects on DNA polymerase, which in turn affects DNA synthesis in mitochondria (Horn et al., 1997).

Molecular Structure Analysis

The detailed molecular structure of FIAU and its phosphorylated forms underlie their biological activity and toxicity. The molecular interactions of FIAU with DNA polymerases across various species elucidate its mechanism of action and the potential for mitochondrial toxicity, where FIAU triphosphate (FIAUTP) competitively inhibits the incorporation of nucleotides into DNA by mitochondrial DNA polymerase gamma (Lewis et al., 1994).

Chemical Reactions and Properties

FIAU's chemical properties, including its interactions with mammalian DNA polymerases and mitochondrial DNA, are central to both its antiviral efficacy and associated toxicities. Its incorporation into DNA by DNA polymerase gamma, and the competitive inhibition exerted by FIAUTP against the natural nucleotide substrate, are key aspects of its action mechanism. These interactions contribute to the disruption of mitochondrial DNA replication and the observed clinical toxicities (Lewis et al., 1996).

Scientific Research Applications

Mechanisms of Fialuridine Hepatotoxicity

Fialuridine hepatotoxicity, characterized by delayed onset, presents a unique case for studying drug-induced liver injury. Research utilizing 3D spheroid cultures of primary human hepatocytes has shed light on the chronic hepatotoxic effects of fialuridine. Key findings include the involvement of ROS formation, lipid accumulation, and apoptosis induction. The study highlights the importance of long-term exposure models to detect such chronic toxicity events, underscoring the critical role of mitochondrial dysfunction in fialuridine-induced hepatotoxicity (Hendriks et al., 2019).

Fialuridine in Infection Imaging

Fialuridine, labeled with iodine-124, has been explored as a potential tool for infection imaging in patients with suspected prosthetic joint infections. The study investigated the biodistribution, dosimetry, and diagnostic accuracy of [(124)I]FIAU PET/CT imaging. Despite acceptable dosimetry, the utility of [(124)I]FIAU for clinical detection was limited by poor image quality and low specificity, indicating the need for further refinement of imaging techniques for better diagnosis of such infections (Zhang et al., 2016).

Advanced Hepatic Functions in Long-term Culture

A study on the long-term culture of human liver tissue with advanced hepatic functions provided insights into the utility of engineered liver tissues for drug testing. The tissues exhibited advanced differentiation features, such as drug metabolism and hepatitis C virus infection support, over extended periods. This model predicted the fatal hepatotoxicity of fialuridine, highlighting its potential in preclinical drug safety assessments and therapeutic strategies (Ng et al., 2017).

Differentiated Liver Model for Delayed Toxicity Investigation

The HepaRG cell model has been utilized to study fialuridine-induced delayed toxicity, particularly focusing on mitochondrial replication inhibition. The model demonstrated translational relevance by replicating clinic-like toxic effects, including mitochondrial DNA content reduction and respiratory dysfunction, which were not observed in HepG2 cells. This emphasizes the potential of differentiated liver models in assessing prolonged drug exposure and mitochondrial replication inhibition (Jolly et al., 2020).

Future Directions

The findings from a study suggest that the PHH 3D spheroid model has translational applicability for assessing drug hepatotoxicity events which manifest only under chronic exposure conditions . This could be a potential future direction for research involving Fialuridine 5’-Monophosphate.

properties

IUPAC Name

[(2R,3S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FIN2O8P/c10-5-6(14)4(2-20-22(17,18)19)21-8(5)13-1-3(11)7(15)12-9(13)16/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIRJOIEMCOPIZ-TZLAVLDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)COP(=O)(O)O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FIN2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912421
Record name 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fialuridine 5'-Monophosphate

CAS RN

99891-31-3
Record name 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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